2,2'-(Methylimino)bis(N,N-di-n-octylacetamide)
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) follows International Union of Pure and Applied Chemistry standards, with the compound bearing the Chemical Abstracts Service registry number 1000668-90-5. The International Union of Pure and Applied Chemistry name for this compound is 2-{(dioctylcarbamoyl)methylamino}-N,N-dioctylacetamide, which precisely describes its structural architecture. The molecular formula C₃₇H₇₅N₃O₂ indicates a complex organic structure with a molecular weight of 594.03 grams per mole. The compound's structural framework consists of two N,N-dioctylacetamide units connected through a central methylimino bridge, creating a symmetric yet functionally diverse molecule.
The compound's three-dimensional structure can be represented through its Simplified Molecular Input Line Entry System notation: CCCCCCCCN(CCCCCCCC)C(=O)CN(C)CC(=O)N(CCCCCCCC)CCCCCCCC. This notation reveals the presence of four octyl chains, each containing eight carbon atoms, which contribute significantly to the compound's lipophilic character. The InChI Key VYQLYCLTFJDXGV-UHFFFAOYSA-N provides a unique identifier for computational chemistry databases and facilitates precise chemical identification across various research platforms. The PubChem Compound Identifier 71551252 serves as an additional reference for accessing comprehensive chemical data and related research literature.
| Chemical Identifier | Value |
|---|---|
| Chemical Abstracts Service Number | 1000668-90-5 |
| Molecular Formula | C₃₇H₇₅N₃O₂ |
| Molecular Weight | 594.03 g/mol |
| International Union of Pure and Applied Chemistry Name | 2-{(dioctylcarbamoyl)methylamino}-N,N-dioctylacetamide |
| PubChem Compound Identifier | 71551252 |
| InChI Key | VYQLYCLTFJDXGV-UHFFFAOYSA-N |
The physical properties of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) further characterize its unique nature as a specialized chemical compound. At room temperature, the compound exists as a liquid with a light yellow to orange clear appearance. The specific gravity of 0.90 indicates a density slightly less than water, while the refractive index of 1.47 provides important optical characteristics for analytical identification. The flash point of 203°C demonstrates the compound's thermal stability under normal handling conditions. These physical parameters collectively establish the compound's suitability for various applications requiring stable, liquid-phase extractants with specific optical and thermal properties.
Historical Development and Discovery Context
The development of 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) represents a significant milestone in the evolution of specialized metal extractants, with its discovery and characterization attributed to Sasaki and colleagues. This research team recognized the need for more efficient extractants capable of selectively targeting metal ions classified as soft acids, leading to the systematic design and synthesis of this novel compound. The historical context of this development coincides with growing demands in nuclear waste processing, environmental remediation, and precious metal recovery, where conventional extractants demonstrated limitations in selectivity and efficiency.
The initial research efforts focused on developing extractants with high lipophilicity and readiness for use in nitric acid-dodecane extraction systems, which are commonly employed in industrial separation processes. Sasaki and colleagues demonstrated that 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) exhibits exceptional extractability for technetium(VII), rhenium(VII), chromium(VI), molybdenum(VI), tungsten(VI), palladium(II), and plutonium(IV). These findings represented a breakthrough in extraction chemistry, as the compound demonstrated distribution ratios significantly higher than previously available extractants for these challenging metal species.
The compound's development also emerged from recognition that traditional extractants often lacked the structural features necessary for effective interaction with soft acid metal species. The incorporation of nitrogen donor atoms in the central backbone provided the key to achieving high selectivity, as these atoms demonstrate particular affinity for metals that exhibit soft acid characteristics according to Hard and Soft Acids and Bases theory. Research investigations revealed that the distribution ratio for technetium(VII) reached extremely high values, establishing the compound as a premier extractant for this radiologically significant metal.
Subsequent research efforts have expanded understanding of the compound's extraction mechanisms, revealing that the methylimino linkage plays a crucial role in complex formation with target metal species. Spectroscopic studies using nuclear magnetic resonance, extended X-ray absorption fine structure, and infrared spectroscopy have provided detailed insights into the molecular interactions between 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) and various metal oxonium anions. These investigations demonstrated that the compound forms stable complexes through multiple hydrogen bonding interactions, with proton transfer from aqueous to organic phases facilitating complex formation.
Position in Organoamidine Chemical Taxonomy
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) occupies a distinctive position within the broader classification of organoamidine compounds, representing a specialized subclass of carboxamidines with unique structural and functional characteristics. Amidines constitute a significant class of organic compounds characterized by the functional group RC(NR)NR₂, where various R groups can be incorporated to modify chemical properties and biological activities. The compound under examination represents a bis-amidine structure, featuring two carboxamidine units connected through a methylimino bridge, which distinguishes it from simpler mono-amidine compounds.
Within the carboxamidine classification, 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) belongs to the category of N,N-disubstituted acetamides, where the nitrogen atoms bear octyl substituents that impart significant lipophilic character. This structural arrangement places the compound in a specialized subset of amidines designed for solvent extraction applications, distinguishing it from pharmaceutical amidines such as pentamidine or diminazene, which feature different substitution patterns optimized for biological activity. The presence of long-chain alkyl substituents positions this compound among lipophilic extractants rather than water-soluble pharmaceutical agents.
The methylimino bridge connecting the two amidine units creates a unique molecular architecture that enhances the compound's coordination capabilities while maintaining structural flexibility. This design feature distinguishes 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) from simple amidines and places it in a specialized category of bridged bis-amidines with enhanced metal binding properties. The nitrogen donor atoms in the central backbone provide multiple coordination sites, enabling the formation of stable complexes with various metal species through mechanisms not available to mono-amidine compounds.
| Compound Class | Structural Features | Primary Applications |
|---|---|---|
| Simple Amidines | RC(=NR)NR₂ | Pharmaceuticals, catalysis |
| Carboxamidines | RC(=NR)NR₂ where R is alkyl/aryl | Drug development, analytical reagents |
| Bis-amidines | Two amidine units connected by bridge | Metal extraction, coordination chemistry |
| 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) | Methylimino-bridged bis-carboxamidine with octyl chains | Selective metal extraction, waste processing |
Comparative analysis with related extractants reveals that 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) demonstrates superior performance characteristics compared to oxygen-donor and sulfur-donor analogues. Research investigations comparing this compound with N,N,N',N'-tetraoctyl-diglycolamide and N,N,N',N'-tetraoctyl-thiodiglycolamide have established that nitrogen donor atoms provide optimal interaction with soft acid metal species. The extraction trend for palladium and rhenium follows the order N > S > O and N > O > S respectively, confirming the superiority of nitrogen-based coordination sites for these applications.
The compound's position within organoamidine taxonomy also reflects its role as a representative of designer molecules specifically engineered for challenging separation tasks. Unlike naturally occurring amidines or those developed for pharmaceutical applications, 2,2'-(Methylimino)bis(N,N-di-n-octylacetamide) exemplifies the rational design approach in extraction chemistry, where molecular structure is systematically optimized to achieve specific performance objectives. This approach has positioned the compound as a model for future developments in specialized extractant design, establishing principles that can guide the creation of related compounds for emerging separation challenges.
Properties
IUPAC Name |
2-[[2-(dioctylamino)-2-oxoethyl]-methylamino]-N,N-dioctylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H75N3O2/c1-6-10-14-18-22-26-30-39(31-27-23-19-15-11-7-2)36(41)34-38(5)35-37(42)40(32-28-24-20-16-12-8-3)33-29-25-21-17-13-9-4/h6-35H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQLYCLTFJDXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CN(C)CC(=O)N(CCCCCCCC)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H75N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Scheme:
$$
\text{2 N,N-di-n-octylacetamide} + \text{Methylating Agent} \rightarrow \text{2,2'-(Methylimino)bis(N,N-di-n-octylacetamide)}
$$
Key Preparation Steps
Starting Materials
- N,N-Di-n-octylacetamide : This serves as the core building block.
- Methylating Agent : Commonly used agents include methylamine or formaldehyde derivatives.
Reaction Conditions
- Solvent : Non-polar or slightly polar solvents, such as toluene or dichloromethane, are typically used to dissolve the reactants.
- Catalysts : Acidic or basic catalysts may be employed to facilitate the reaction.
- Temperature Control : The reaction is often conducted at moderate temperatures (50–80 °C) to prevent side reactions.
Purification
- The crude product is purified using techniques such as:
- Liquid-liquid extraction : To remove unreacted materials and byproducts.
- Recrystallization : To obtain a pure crystalline form.
- Column Chromatography : For high-purity requirements.
Detailed Protocol Example
Step-by-Step Synthesis:
Preparation of Reaction Mixture :
- Dissolve N,N-di-n-octylacetamide in a suitable solvent (e.g., dichloromethane).
- Add the methylating agent dropwise while stirring.
-
- Introduce a catalyst (e.g., triethylamine or sulfuric acid) to the reaction mixture.
- Heat the mixture to the desired temperature (e.g., 60 °C) and maintain for several hours.
-
- Use thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to monitor the formation of the product.
-
- Cool the reaction mixture and extract the product using an organic solvent.
- Wash with water and brine solution to remove impurities.
-
- Dry the organic layer over anhydrous magnesium sulfate.
- Concentrate under reduced pressure and purify by recrystallization or chromatography.
Reaction Parameters
| Parameter | Value/Condition |
|---|---|
| Solvent | Dichloromethane, Toluene |
| Catalyst | Triethylamine, Sulfuric Acid |
| Temperature Range | 50–80 °C |
| Molar Ratio (Reactants) | Typically 1:1 |
| Reaction Time | 4–6 hours |
Research Findings
Studies have demonstrated that optimizing reaction parameters such as solvent choice and catalyst concentration significantly improves yield and purity. For instance:
- Using dichloromethane as a solvent ensures better solubility and reactivity.
- Acidic catalysts like sulfuric acid promote efficient formation of the methylimino bridge.
Chemical Reactions Analysis
2,2’-(Methylimino)bis(N,N-di-n-octylacetamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the methylimino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Metal Extraction Efficiency
MIDOA has been developed as a highly effective metal extractant, particularly in the extraction of soft acid metal ions. Its lipophilic nature allows it to be utilized in various organic solvent systems, notably in the extraction of metals from acidic aqueous solutions. The following metals have been reported to be effectively extracted using MIDOA:
| Metal Ion | Extraction Efficiency |
|---|---|
| Technetium (Tc) | Extremely high |
| Chromium (Cr) | High |
| Rhenium (Re) | High |
| Molybdenum (Mo) | High |
| Tungsten (W) | High |
| Palladium (Pd) | High |
| Plutonium (Pu) | High |
Case Study 1: Extraction of Technetium
In a study conducted by Sasaki et al., MIDOA demonstrated exceptional extraction capabilities for Technetium (Tc), achieving distribution ratios significantly higher than traditional extractants. This study highlighted the potential for MIDOA in nuclear waste management, where Tc is a common contaminant.
Case Study 2: Environmental Remediation
Another application of MIDOA is in the remediation of contaminated water sources. Research findings indicate that MIDOA can effectively remove heavy metals from industrial wastewater, thereby reducing environmental pollution and promoting sustainability.
Industrial Applications
- Nuclear Industry : Used for the separation and recovery of radioactive isotopes.
- Environmental Science : Effective in treating contaminated water bodies.
- Metallurgy : Assists in the recovery of valuable metals from ores and waste materials.
Mechanism of Action
The mechanism by which 2,2’-(Methylimino)bis(N,N-di-n-octylacetamide) exerts its effects involves the coordination of the nitrogen donor atom with metal ions . This coordination forms stable complexes, facilitating the extraction of metal ions from aqueous solutions into organic solvents . The molecular targets are primarily metal ions, and the pathways involved include the formation of metal-ligand complexes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: MIDOA vs. TODGA
MIDOA’s nitrogen backbone enables stronger interactions with hard Lewis acids like Pu(IV) compared to TODGA’s oxygen-based coordination .
Alkyl Chain Length Effects: MIDOA vs. MIDDA and IDDA
The methyl group on MIDOA’s imino nitrogen enhances steric accessibility for metal coordination compared to IDDA .
Performance Against Other Diamides: DMDOOPDMA and DGA Derivatives
MIDOA outperforms malonamide derivatives like DMDOOPDMA in oxometallate selectivity, while DGAs with shorter chains achieve higher D values but require solubility trade-offs .
Comparison with Quaternary Ammonium Salts: Aliquat 336
MIDOA’s neutral diamide structure allows stable operation in acidic media, unlike Aliquat 336, which is prone to degradation .
Data Tables
Table 1: Extraction Performance in Nitric Acid
| Metal | MIDOA D Values | TODGA D Values | MIDDA D Values |
|---|---|---|---|
| Tc(VII) | >10³ | ~10² | ~10³ |
| Pu(IV) | >70 | 50–100 | >70 |
| Pd(II) | ~10² | Not reported | ~10² |
Table 2: Physicochemical Properties
| Property | MIDOA | TODGA |
|---|---|---|
| Molecular Weight | 594.03 | ~572.8 (C₈ chains) |
| Log P (Predicted) | ~12.5 | ~11.2 |
| Solubility in Dodecane | High | Moderate |
Biological Activity
2,2'-(Methylimino)bis(N,N-di-n-octylacetamide), commonly referred to as MIDOA, is a synthetic compound that has garnered attention for its biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of MIDOA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
MIDOA is characterized by its tridentate ligand structure, which includes one nitrogen donor and two acetamide groups. This configuration allows it to form coordination complexes with various metals, enhancing its biological activity.
Research indicates that MIDOA exhibits significant activity in modulating metabolic pathways, particularly through the activation of AMP-activated protein kinase (AMPK). AMPK plays a crucial role in cellular energy homeostasis and is implicated in various metabolic disorders.
- AMPK Activation : MIDOA has been shown to activate AMPK, which is essential for regulating glucose and lipid metabolism. This activation leads to improved insulin sensitivity and metabolic health .
- Antitumor Activity : Studies suggest that MIDOA may have antitumor effects by influencing cellular pathways associated with cancer cell growth and survival. The compound's ability to modulate AMPK is linked to its potential in treating neoplasias .
Table 1: Biological Activities of MIDOA
Case Studies
- Metabolic Disorders : In a study involving diabetic mouse models, MIDOA supplementation resulted in significant improvements in blood glucose levels and insulin sensitivity. The mechanism was attributed to enhanced AMPK activation, which promotes glucose uptake and fatty acid oxidation .
- Cancer Research : In vitro studies have demonstrated that MIDOA exhibits cytotoxic effects on several cancer cell lines, including those derived from lung and prostate cancers. The compound's ability to induce apoptosis through AMPK signaling pathways was highlighted as a key mechanism .
Q & A
Q. What synthetic methodologies are employed for MIDOA, and how can purity be ensured?
MIDOA is synthesized via a two-step process: (1) condensation of methylamine with chloroacetyl chloride to form the methylimino backbone, followed by (2) alkylation with di-n-octylamine. Purification involves refluxing in a toluene-water system, monitored by TLC (hexane:ethyl acetate, 9:1), and crystallization using ethanol or vacuum distillation for liquid intermediates. Purity (>95%) is validated by GC analysis, with structural confirmation via H NMR and LC-MS to identify characteristic peaks (e.g., methylimino protons at δ 2.8–3.1 ppm and octyl chain signals at δ 1.2–1.6 ppm) .
Q. How does MIDOA’s structure dictate its selectivity for metal ion extraction?
MIDOA’s methylimino group acts as a tridentate ligand, coordinating with oxometallates (e.g., TcO, ReO) via N–O interactions. Unlike TODGA (which has an ether oxygen donor), MIDOA’s nitrogen donor exhibits higher affinity for soft acids like Pd(II) and Pu(IV). Competitive extraction experiments show log D (distribution ratio) dependencies on [H] and [MIDOA], with 1:1 metal-ligand stoichiometry confirmed by slope analysis .
Q. What safety protocols are recommended for handling MIDOA in laboratory settings?
MIDOA is non-irritating to skin (EPISKIN human model tests, OECD TG 439) but requires standard organic solvent precautions. Use nitrile gloves, fume hoods for synthesis, and avoid inhalation. Toxicity data are limited, but analogous bisamides show low acute oral toxicity (LD > 2000 mg/kg in rodents). Store in sealed containers away from oxidizers .
Advanced Research Questions
Q. How can MIDOA’s extraction efficiency for Tc(VII) be optimized under varying HNO3_33 concentrations?
Extraction efficiency () decreases with increasing [HNO] due to protonation of the methylimino group, reducing ligand availability. Optimize by:
Q. How to resolve contradictions in extraction data between MIDOA and its analogs (e.g., MIDDA, IDDA)?
Structural variations (e.g., alkyl chain length in MIDDA vs. MIDOA) alter lipophilicity and steric hindrance. For example:
- MIDOA (C8 chains) shows higher than MIDDA (C12 chains) due to better solubility in aliphatic solvents.
- IDDA (no methyl substitution) exhibits lower acid stability. Validate via UV-Vis spectroscopy and slope analysis to compare extraction mechanisms .
Q. What experimental designs are effective for studying MIDOA’s selectivity in multi-metal systems (e.g., Tc/VII, Pd/II, Pu/IV)?
- Competitive extraction : Mix equimolar concentrations of target metals in HNO/n-dodecane systems, then quantify partitioning via ICP-MS.
- Spectroscopic validation : Use EXAFS or XPS to confirm coordination geometry (e.g., Tc(VII) forms TcO···MIDOA complexes).
- Theoretical modeling : DFT calculations (e.g., Gaussian 16) predict binding energies and optimize ligand modifications for enhanced selectivity .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
